molecular formula C10H15N3O3 B15194036 1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine CAS No. 138420-50-5

1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine

Cat. No.: B15194036
CAS No.: 138420-50-5
M. Wt: 225.24 g/mol
InChI Key: HFCZYFJVJRCNSG-UHFFFAOYSA-N
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Description

3,3-Hydroxymethyl-cyclobutyl-carbonate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with a hydroxymethyl group, which can influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Hydroxymethyl-cyclobutyl-carbonate can be achieved through various methods. One common approach involves the use of cyclobutane derivatives as starting materials. For instance, the preparation of cyclobutane-containing compounds often involves radical additions or cycloaddition reactions . Specific conditions, such as the use of samarium iodide (SmI2) for radical-mediated cyclizations, have been reported .

Industrial Production Methods

Industrial production of 3,3-Hydroxymethyl-cyclobutyl-carbonate may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Hydroxymethyl-cyclobutyl-carbonate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

3,3-Hydroxymethyl-cyclobutyl-carbonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Hydroxymethyl-cyclobutyl-carbonate exerts its effects involves interactions with molecular targets and pathways. For instance, the hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    Cyclobutanol: A cyclobutane derivative with a hydroxyl group.

    Cyclobutylamine: A cyclobutane derivative with an amino group.

Properties

CAS No.

138420-50-5

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

4-amino-1-[3,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O3/c11-8-1-2-13(9(16)12-8)7-3-10(4-7,5-14)6-15/h1-2,7,14-15H,3-6H2,(H2,11,12,16)

InChI Key

HFCZYFJVJRCNSG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)CO)N2C=CC(=NC2=O)N

Origin of Product

United States

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